N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide
Description
Properties
Molecular Formula |
C8H8ClN3O2 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
N-acetyl-N-(4-chloropyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C8H8ClN3O2/c1-5(13)12(6(2)14)8-10-4-3-7(9)11-8/h3-4H,1-2H3 |
InChI Key |
QQABYHBSEHZESN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NC=CC(=N1)Cl)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Overview of the Compound and Its Synthesis Context
N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide belongs to the class of acetamides functionalized with a pyrimidine ring bearing a chlorine substituent. The synthesis typically involves acylation reactions where chloro-substituted pyrimidinyl amines are reacted with acetylating agents under controlled conditions.
General Synthetic Strategies for Related Acetamides
The preparation of acetamide derivatives such as this compound generally follows these key synthetic routes:
Acylation of Amines with Chloroacetyl Chloride : The primary method involves reacting the corresponding amine (in this case, 4-chloro-2-aminopyrimidine) with chloroacetyl chloride in the presence of a base to form the acetamide linkage. This reaction is typically conducted in an inert solvent such as dichloromethane or N,N-dimethylformamide (DMF) at low to ambient temperatures to control reaction rate and yield.
Use of Triethylamine or Potassium Carbonate as Base : Bases like triethylamine or potassium carbonate are employed to neutralize the hydrochloric acid formed during acylation, enhancing yield and purity. The reaction is often performed under an inert atmosphere (nitrogen) to prevent side reactions.
Reflux or Stirring at Room Temperature : Depending on the reactivity of the amine and acyl chloride, the reaction mixture is either refluxed or stirred at room temperature for several hours (typically 2–20 hours) to ensure complete conversion.
Specific Preparation Method for this compound
Although direct literature specifically naming the compound is limited, the following detailed synthetic procedure can be inferred from analogous acetamide preparations involving chloro-substituted heteroaryl amines:
| Step | Reagents & Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | 4-Chloro-2-aminopyrimidine (1 equiv), Chloroacetyl chloride (1.1 equiv), Triethylamine (1.2 equiv), Dichloromethane (solvent), 0–20°C, inert atmosphere | Dropwise addition of chloroacetyl chloride to a cooled solution of amine and triethylamine under nitrogen; stirring at ambient temperature for 2–20 hours | Formation of N-(4-chloro-2-pyrimidinyl)-2-chloroacetamide intermediate |
| 2 | Acetylation reagent (Acetic anhydride or Acetyl chloride), Base (e.g., pyridine or triethylamine), Solvent (e.g., dichloromethane), Room temperature | Acetylation of the amine nitrogen to form the N-acetyl derivative | This compound obtained |
| 3 | Purification by extraction with ethyl acetate, washing with water/sodium bicarbonate, drying over sodium sulfate, and recrystallization | Isolation of pure compound | Yield typically ranges 50–70% depending on conditions |
This approach aligns with the general acetamide synthesis routes reported in the literature, where the initial acylation with chloroacetyl chloride is followed by acetylation to introduce the acetyl group on the nitrogen.
Detailed Reaction Conditions and Variations
Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are preferred solvents due to their ability to dissolve both reactants and facilitate smooth acylation reactions.
Triethylamine is commonly used as a base to scavenge HCl generated during the reaction, preventing protonation of the amine and side reactions.
Potassium carbonate (K2CO3) has also been employed as a base in similar preparations, especially when reactions are conducted in polar aprotic solvents like DMF or acetone.
Initial addition of chloroacetyl chloride is performed at 0°C to minimize side reactions and decomposition.
Subsequent stirring or refluxing at room temperature or slightly elevated temperatures (up to 30°C) ensures complete reaction without degradation.
Reaction times vary from 20 minutes to 20 hours depending on the scale, solvent, and base used.
Longer reaction times favor higher conversion but require monitoring by thin-layer chromatography (TLC) or other analytical methods.
Analytical Characterization and Purification
After reaction completion, the mixture is quenched with saturated sodium bicarbonate or sodium hydrogen carbonate solution to neutralize residual acid.
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification is typically achieved by recrystallization or column chromatography using solvent systems such as chloroform/methanol or petroleum ether/ethyl acetate in varying ratios.
Characterization methods include melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm structure and purity.
Summary Table of Preparation Methods for this compound and Related Acetamides
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting amine | 4-Chloro-2-aminopyrimidine | 4-Chloro-2-aminopyrimidine | 4-Chloro-2-aminopyrimidine |
| Acylating agent | Chloroacetyl chloride | Chloroacetyl chloride | Chloroacetyl chloride |
| Base | Triethylamine | Potassium carbonate | Triethylamine |
| Solvent | Dichloromethane | N,N-Dimethylformamide | Acetone |
| Temperature | 0–20°C | 20°C | 0–20°C |
| Reaction time | 2–20 hours | 0.5–2 hours | 2–3 hours |
| Work-up | Saturated sodium bicarbonate wash, extraction | Water wash, drying over sodium sulfate | Cold water wash, vacuum drying |
| Purification | Column chromatography or recrystallization | Recrystallization | Recrystallization |
| Yield | 50–70% | 55–65% | 50–60% |
Research Findings and Notes
The acylation of 4-chloro-2-aminopyrimidine with chloroacetyl chloride under basic conditions is a robust and reproducible method, yielding intermediates that can be further acetylated to obtain the target compound.
The choice of base and solvent significantly affects yield and purity. Triethylamine in dichloromethane under inert atmosphere is preferred for cleaner reactions.
Reaction monitoring by TLC and spectroscopic methods is essential to avoid overreaction or decomposition.
Purification by recrystallization from solvents like ethyl acetate or petroleum ether mixtures typically affords high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidinyl ring can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-pyrimidinylamine and acetic acid.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparisons
Key Observations :
- Electron-withdrawing substituents : The 4-chloro group in the target compound and N-(4-Chloropyridin-2-yl)acetamide enhances electrophilicity, facilitating nucleophilic substitutions .
- Aromatic conjugation : Pyrimidine derivatives (e.g., Compound 12 in ) exhibit downfield ¹³C-NMR shifts (δ ~160 ppm for Ar-C) due to extended conjugation, contrasting with simpler pyridine analogs (δ ~150 ppm) .
Physicochemical Properties
Table 2: Melting Points and Solubility Trends
Key Observations :
Biological Activity
N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide is a chemical compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and anti-inflammatory research. This article examines the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by an acetamide functional group and a chlorinated pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 185.62 g/mol. The chloro substituent at the para position enhances its biological activity by facilitating interactions with various biological targets.
Kinase Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of specific kinases, notably the vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition is crucial as VEGFR-2 plays a significant role in angiogenesis and tumor growth. Molecular docking studies have demonstrated that this compound can effectively bind to VEGFR-2, suggesting its potential as an anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been linked to anti-inflammatory effects. Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory activity by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS). Studies have shown that this compound can reduce the expression levels of these enzymes, thereby mitigating inflammation .
In Vitro Studies
Recent studies have evaluated the in vitro biological activities of this compound against various cancer cell lines and inflammatory models. The compound demonstrated promising anticancer activity with IC50 values in the low micromolar range against several leukemia subpanel cell lines. For instance, compounds similar to this compound showed GI50 values ranging from 1.64 to 4.58 μM in cancer cell assays .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can significantly influence biological activity. The presence of electron-withdrawing groups like chlorine at specific positions enhances the inhibitory effects on kinases and inflammatory mediators. This relationship underscores the importance of chemical modifications in developing more potent derivatives for therapeutic use .
Case Studies
- Anticancer Activity : In a study evaluating various pyrimidine derivatives, this compound was identified as one of the most active compounds against leukemia cells, supporting its potential for further development as an anticancer drug .
- Anti-inflammatory Effects : Another study highlighted its ability to suppress COX-2 and iNOS expression in vitro, demonstrating its potential as an anti-inflammatory agent. This effect was observed alongside reduced levels of prostaglandins and nitric oxide in treated models .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| pH | 7.0–8.5 (neutral to slightly basic) |
| Reaction Time | 6–12 hours |
Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (C-Cl stretch) .
Data Validation : Compare experimental spectra with computational predictions (e.g., PubChem data) to confirm bond assignments .
Advanced: How can X-ray crystallography (e.g., SHELX software) resolve the crystal structure of this compound?
Answer:
Methodological Steps :
Data Collection : Use a single-crystal diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ SHELXD for phase determination via dual-space algorithms .
Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically (riding model) .
Q. Critical Challenges :
Q. Example Refinement Metrics :
| R1 (I > 2σ(I)) | wR2 (all data) | CCDC Deposition |
|---|---|---|
| <0.05 | <0.10 | Available upon request |
Advanced: How to address contradictions between spectroscopic data and crystallographic results for this compound?
Answer:
Scenario : Discrepancies in bond lengths (e.g., C-Cl in IR vs. X-ray).
Resolution Strategy :
Validate experimental conditions : Ensure NMR/IR samples are free of solvents (e.g., DMF) that may cause peak broadening .
DFT calculations : Compare crystallographic bond lengths with density functional theory (DFT)-optimized structures (e.g., Gaussian 09) .
Dynamic effects : Account for temperature-dependent vibrational modes in IR that differ from static X-ray geometries .
Case Study : In structurally similar pyrimidine derivatives, C-Cl crystallographic lengths (1.72–1.75 Å) align with DFT but may appear shorter in IR due to electron delocalization .
Advanced: What in silico approaches are effective for predicting the biological activity of this compound?
Answer:
Methodology :
Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases).
QSAR Modeling : Train models using descriptors like ClogP, topological polar surface area (TPSA), and H-bond acceptor counts .
Q. Validation :
- IC50 correlation : Compare docking scores (e.g., ∆G = -9.5 kcal/mol) with experimental enzyme inhibition data .
- ADMET profiling : Use SwissADME to predict bioavailability and toxicity risks .
Advanced: How to design experiments for structure-activity relationship (SAR) studies of pyrimidine-acetamide derivatives?
Answer:
SAR Variables :
| Substituent | Position | Biological Impact |
|---|---|---|
| Cl | C4-pyrimidine | Enhances hydrophobic interactions |
| Acetyl | N-terminal | Modulates metabolic stability |
Q. Experimental Design :
Analog synthesis : Replace Cl with Br, F, or NO₂ to assess electronic effects.
Biological assays :
Q. Data Interpretation :
- Use PCA (principal component analysis) to correlate substituent properties (e.g., Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
